molecular formula C9H11N3O B2569754 1-(Azidomethyl)-4-(methoxymethyl)benzene CAS No. 1432496-21-3

1-(Azidomethyl)-4-(methoxymethyl)benzene

Cat. No. B2569754
CAS RN: 1432496-21-3
M. Wt: 177.207
InChI Key: XAVVFJIOQSLLLP-UHFFFAOYSA-N
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Description

“1-(Azidomethyl)-4-(methoxymethyl)benzene” is a compound that contains an azide group (-N3) and a methoxy group (-OCH3) attached to a benzene ring . The azide group is a functional group known for its high reactivity, particularly in click reactions. The methoxy group is an ether functional group, which is generally stable and unreactive .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring, with the azide and methoxy groups attached at the 1 and 4 positions, respectively . The benzene ring is a planar, cyclic structure consisting of six carbon atoms, with alternating single and double bonds . The azide group consists of three nitrogen atoms in a linear arrangement, while the methoxy group consists of a carbon atom bonded to three hydrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The azide group in “this compound” is highly reactive and can participate in various chemical reactions, including click reactions . The methoxy group, on the other hand, is generally stable and unreactive . The benzene ring can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the azide group could make the compound potentially explosive, while the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Structural Properties

  • Nonsymmetric Pillar[5]arenes Synthesis : 1-(Azidomethyl)-4-(methoxymethyl)benzene derivatives are involved in the synthesis of nonsymmetric pillar[5]arenes, displaying stereoselective arrangements of alkoxy groups to avoid steric interactions and exhibiting the ability to encapsulate guest molecules like CH3CN. The molecular structures and conformations were determined through crystal structure analyses and NMR spectroscopic measurements (Kou et al., 2010).

Chemical Reactions and Process Optimization

  • Triazole Derivatives Synthesis : The compound participates in the synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating potential use in corrosion inhibition for steel. Optimal conditions for this reaction were established, highlighting its significance in material science (Negrón-Silva et al., 2013).
  • Synthesis of Molecular Electronics Components : It serves as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics, indicating its role in the advancement of electronic materials (Stuhr-Hansen et al., 2005).
  • Process Safety in Chemical Synthesis : this compound's synthesis was optimized for safety, reducing the risks associated with hazardous byproducts like hydrazoic acid, showing the compound's role in improving industrial chemical processes (Kopach et al., 2009).

Material Science and Characterization

  • Electrochemical Oxidation Applications : It's used in electrochemical oxidation processes, demonstrating its significance in chemical reactions and potential applications in material science and energy sectors (Zhang et al., 2009).

Pharmaceutical and Biological Context

  • Heterocyclic Systems Synthesis : It's involved in the synthesis of heterocyclic systems with potential biological activity, indicating its role in pharmaceutical research and drug development (Taia et al., 2020).

Mechanism of Action

The mechanism of action of “1-(Azidomethyl)-4-(methoxymethyl)benzene” would depend on its specific application. For example, if used as a reagent in click chemistry, the azide group would likely react with an alkyne group to form a triazole ring .

Safety and Hazards

As with any chemical compound, handling “1-(Azidomethyl)-4-(methoxymethyl)benzene” would require appropriate safety precautions. The azide group, in particular, is known to be potentially explosive and could pose a hazard if not handled correctly .

Future Directions

The future directions for “1-(Azidomethyl)-4-(methoxymethyl)benzene” could include further exploration of its reactivity and potential applications. For example, its use in click chemistry could be further investigated, and it could potentially be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

1-(azidomethyl)-4-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-7-9-4-2-8(3-5-9)6-11-12-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVVFJIOQSLLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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